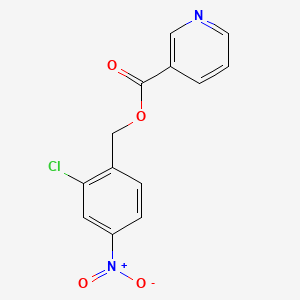
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFB is a chiral compound with two enantiomers, which have different biological and pharmacological properties.
作用機序
The mechanism of action of N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease and Parkinson's disease, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease and Parkinson's disease, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to reduce the formation of toxic protein aggregates and improve cognitive and motor function in animal models.
実験室実験の利点と制限
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has several advantages for use in lab experiments, including its high purity, stability, and chiral selectivity. However, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the optimization of its pharmacological properties for use as a drug candidate. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine and its effects on the body.
合成法
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine can be synthesized by reacting 2,5-difluorobenzyl chloride with N,N-diethyl-N-methyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The reaction yields a mixture of two enantiomers, which can be separated by chiral chromatography.
科学的研究の応用
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been used as a chiral derivatizing agent for the analysis of enantiomers in complex mixtures.
特性
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2/c1-4-18(5-2)9-8-17(3)11-12-10-13(15)6-7-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSKGLZEMKPERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4963845.png)
![2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4963847.png)
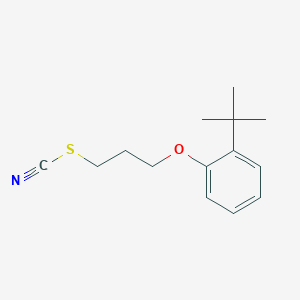
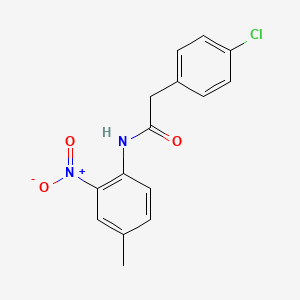
![N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4963861.png)
![5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4963862.png)
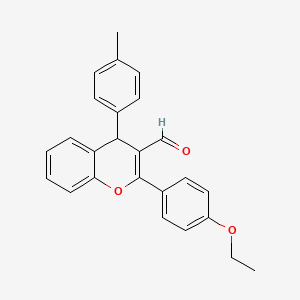
![isobutyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4963884.png)
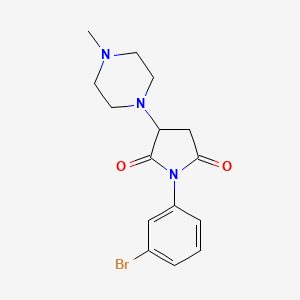
![N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4963900.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963907.png)
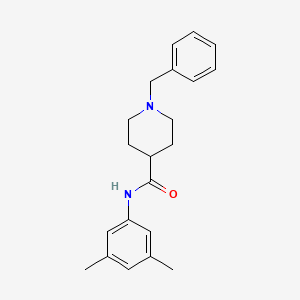
![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)
